molecular formula C20H30N6O3 B2781675 3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 921112-60-9

3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2781675
CAS No.: 921112-60-9
M. Wt: 402.499
InChI Key: HMJOQLXROOAJKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H30N6O3 and its molecular weight is 402.499. The purity is usually 95%.
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Biological Activity

3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in modulating protein kinases and its implications in cancer therapy. This article reviews the biological activity of this compound based on diverse sources, including patents and research articles.

Chemical Structure and Properties

This compound belongs to the class of purines and exhibits a complex structure characterized by the presence of an imidazo[2,1-f]purine core. Its molecular formula is C16H25N5OC_{16}H_{25}N_5O, and it has a molecular weight of approximately 305.41 g/mol. The structural features suggest potential interactions with various biological targets.

1. Protein Kinase Modulation

Research indicates that compounds similar to this compound can act as modulators of protein kinases. These enzymes play critical roles in cell signaling pathways related to cell growth and apoptosis. The modulation of these pathways is particularly relevant in cancer treatment where dysregulation of kinase activity often leads to tumorigenesis.

Table 1: Summary of Protein Kinase Modulation Studies

Study ReferenceKinase TargetEffect ObservedMechanism
Mcl-1InhibitionInduces apoptosis in cancer cells
Bcl-2InhibitionPromotes cell death in leukemia models

2. Anticancer Properties

The compound has shown promising results in preclinical studies for its anticancer properties. Inhibiting the Mcl-1 protein, an anti-apoptotic factor overexpressed in various cancers, can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Study: Mcl-1 Inhibition
In a study examining the effects of similar compounds on Mcl-1 expression levels in leukemia cell lines, it was found that treatment with the compound resulted in a significant decrease in Mcl-1 levels and an increase in apoptosis markers. This suggests that targeting Mcl-1 could be a viable strategy for enhancing the efficacy of existing cancer therapies.

The mechanisms by which this compound exerts its biological effects primarily involve:

  • Inhibition of Anti-apoptotic Proteins: By inhibiting proteins like Mcl-1 and Bcl-2, the compound promotes apoptosis in malignant cells.
  • Modulation of Signaling Pathways: It may alter key signaling pathways involved in cell proliferation and survival.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N6O3/c1-13(2)12-25-18(27)16-17(22(5)20(25)28)21-19-24(14(3)15(4)26(16)19)7-6-23-8-10-29-11-9-23/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJOQLXROOAJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.